![molecular formula C15H19NO3 B6646080 Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate](/img/structure/B6646080.png)
Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, also known as TBTHIQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of tetrahydroisoquinoline derivatives, which have been studied for their various biological activities.
Mechanism of Action
The exact mechanism of action of Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the NF-κB signaling pathway, which plays a key role in inflammation and cancer. Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has also been shown to modulate the activity of various enzymes and receptors involved in cellular signaling.
Biochemical and Physiological Effects:
Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the modulation of oxidative stress, and the enhancement of neuronal survival. It has also been found to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and broad range of biological activities. However, its limited solubility in aqueous solutions can pose challenges for certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.
Future Directions
There are several potential future directions for research on Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action and potential side effects of Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Finally, there is potential for the development of novel derivatives of Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate with enhanced biological activities and solubility.
Synthesis Methods
Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be synthesized through a multistep process involving the reaction of tert-butylamine, formaldehyde, and 1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid. The reaction proceeds under mild conditions and yields Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate in good purity.
Scientific Research Applications
Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been investigated for its ability to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs.
properties
IUPAC Name |
tert-butyl 8-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-7-11-5-4-6-12(10-17)13(11)9-16/h4-6,10H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCQWNKGAQWTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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